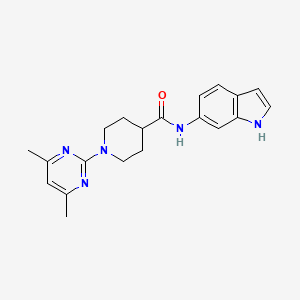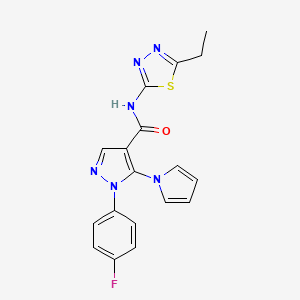![molecular formula C19H21N3O3 B14933161 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14933161.png)
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide typically involves the construction of the benzimidazole ring system. This can be achieved through the condensation of o-phenylenediamine with various reagents such as formic acid, trimethyl orthoformate, or aromatic aldehydes . The reaction conditions often include the use of alkaline alcoholic solutions or acetonitrile as solvents . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include the use of solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction type and conditions employed.
Aplicaciones Científicas De Investigación
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, such as infections and cancer.
Mecanismo De Acción
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. Benzimidazoles are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, contributing to its diverse pharmacological activities.
Comparación Con Compuestos Similares
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic agent used to treat a variety of parasitic worm infestations.
Mebendazole: Another antiparasitic drug with a similar mechanism of action to albendazole.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders.
Propiedades
Fórmula molecular |
C19H21N3O3 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C19H21N3O3/c1-24-12-18-21-16-9-6-14(11-17(16)22-18)20-19(23)10-5-13-3-7-15(25-2)8-4-13/h3-4,6-9,11H,5,10,12H2,1-2H3,(H,20,23)(H,21,22) |
Clave InChI |
XQTJQJIEGBLXAX-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-methoxyethyl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-indole-2-carboxamide](/img/structure/B14933079.png)
![N-(1-benzylpiperidin-4-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14933089.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14933092.png)
![N-(2-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B14933103.png)
![1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B14933107.png)

![N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methoxyacetamide](/img/structure/B14933115.png)
![4-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one](/img/structure/B14933127.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorophenyl)benzamide](/img/structure/B14933135.png)
![3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B14933137.png)

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14933150.png)
![4-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B14933153.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14933160.png)
